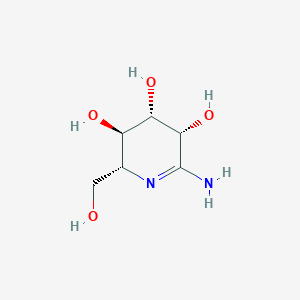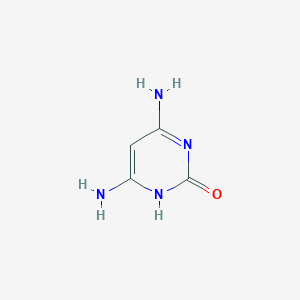![molecular formula C8H8N2 B115793 8-Methylimidazo[1,5-a]pyridine CAS No. 153936-23-3](/img/structure/B115793.png)
8-Methylimidazo[1,5-a]pyridine
Overview
Description
8-Methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of a methyl group at the 8th position of the imidazole ring distinguishes it from other imidazopyridine derivatives
Preparation Methods
The synthesis of 8-Methylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazopyridine core. Another approach involves the oxidative cyclization of N-substituted 2-aminopyridines using oxidizing agents such as iodine or copper(II) salts. Industrial production methods often employ multicomponent reactions, which allow for the efficient and scalable synthesis of this compound from readily available starting materials .
Chemical Reactions Analysis
8-Methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of reduced imidazopyridine derivatives .
Scientific Research Applications
8-Methylimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase, while as an anticancer agent, it may interfere with cell cycle progression and induce apoptosis .
Comparison with Similar Compounds
8-Methylimidazo[1,5-a]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms within the rings. It is also used in medicinal chemistry and exhibits a range of biological activities.
Imidazo[1,2-b]pyridazine: This derivative contains an additional nitrogen atom in the pyridine ring, which can influence its chemical reactivity and biological properties.
Imidazo[1,5-a]quinoline: This compound features a quinoline ring fused to an imidazole ring and is investigated for its potential as an anticancer and antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the 8th position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-10-6-9-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECMLOGMXSDOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)



![1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B115725.png)





![[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B115735.png)

